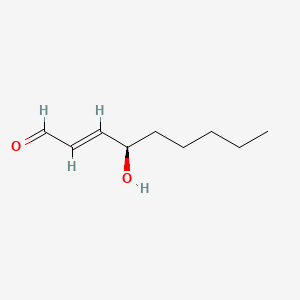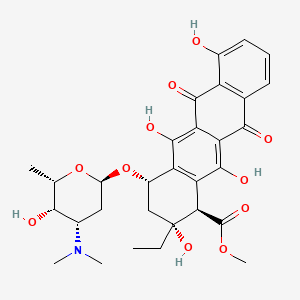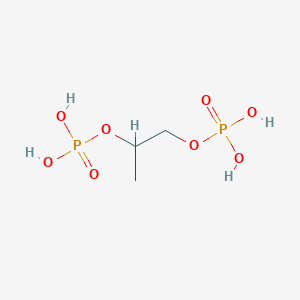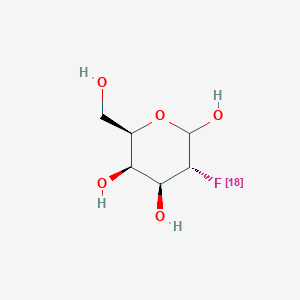
Maltosan
Vue d'ensemble
Description
Maltosan is a novel water-soluble polymer that has gained significant attention in the field of research and industry due to its unique physical and chemical properties. It is composed of maltose units .
Synthesis Analysis
Maltosan can be produced by biological fermentation using microorganisms such as Bacillus subtilis and Pseudomonas . The pyrolytic methods for the synthesis of levoglucosan, a 1,6-anhydro derivative of beta-D-glucopyranose, which is mainly formed by cellulose or starch pyrolysis, are also relevant .Molecular Structure Analysis
Maltosan is a disaccharide made up of two alpha D glucose in which C1 of the first glucose unit is bonded to C4 of the second glucose unit . The bond that joins two alpha glucose units is called alpha 1,4 glycosidic linkage .Chemical Reactions Analysis
Levoglucosan (LG) can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Physical And Chemical Properties Analysis
Maltosan is characterized by its branching and high molecular weight . It is a water-soluble polymer.Applications De Recherche Scientifique
Energy Source in Protein-Free Culture
Maltosan, or maltose, has been used as an energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody . This application is interesting because the transporter for maltose in mammalian cells has not been discovered to-date. The use of maltose can theoretically increase carbohydrate content of the culture medium and decrease lactate production .
Cell Growth
Maltosan has been demonstrated to support reasonable cell growth when used in higher concentrations . This makes it a potential alternative to glucose, which is commonly used as the carbohydrate source in serum-free cell cultures .
Production of Recombinant Monoclonal Antibody
Maltosan supplementation has been evaluated in the production of a recombinant monoclonal antibody in batch and fed-batch cultures, demonstrating improvements in recombinant monoclonal antibody titer of 15% and 23% respectively .
Glycosylation Profiles Analysis
The glycosylation profiles of antibodies were analyzed when maltosan was used in the culture . This is important because mammalian cell cultures are commonly used for the manufacturing of recombinant glycoprotein products because of its ability to fold complex proteins and to add human-like glycans to glycoproteins .
Biomedical Materials Research
Maltosan has been gradually explored for functional applications in the research of biomedical materials . This includes its use for drug delivery and the detection and identification of low-abundance N-linked glycopeptides .
Targeted Delivery
Maltosan has been used as a functionalized carrier for targeted delivery . This application leverages the unique properties of maltosan to enhance the efficiency and specificity of drug delivery systems .
Mécanisme D'action
Target of Action
Maltosan, a derivative of maltose, primarily targets enzymes such as Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes play crucial roles in the metabolism of maltose and related compounds.
Mode of Action
Maltosan interacts with these enzymes, facilitating the breakdown of maltose into glucose units. This process is essential for the utilization of maltose as an energy source .
Biochemical Pathways
The breakdown of maltose by these enzymes is part of the larger carbohydrate metabolism pathway. This pathway is responsible for the breakdown of carbohydrates into simpler forms that can be used for energy production .
Pharmacokinetics
As a sugar derivative, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the urinary system .
Result of Action
The action of Maltosan results in the breakdown of maltose into glucose, which can then be used for energy production. This process is essential for organisms that utilize maltose as an energy source .
Action Environment
The action of Maltosan can be influenced by various environmental factors. For instance, the presence of other sugars or compounds might affect the efficiency of maltose breakdown. Additionally, factors such as pH and temperature can impact the activity of the enzymes that Maltosan targets .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QUYVBRFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12878874 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin?
A1: The research found a positive correlation between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin. This means that the resin demonstrates a higher affinity for and adsorbs larger malto-oligosaccharides (those with a higher degree of polymerization) more effectively than smaller ones [].
Q2: Can deionized water be used to elute the adsorbed polysaccharides from the macroporous resin?
A2: No, the research indicates that deionized water is not effective in eluting the adsorbed polysaccharides. Instead, 95% ethanol was found to be necessary for eluting the adsorbed polysaccharides from the macroporous resin [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)


![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)




![(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'R)-7',11'-Dimethyl-18'-methylsulfanylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-2,14'-dione](/img/structure/B1253567.png)


![(5S)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one](/img/structure/B1253573.png)
![N-[2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1253576.png)